molecular formula C23H24ClN3OS B2928072 N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(naphthalen-1-yl)acetamide hydrochloride CAS No. 1215393-97-7

N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(naphthalen-1-yl)acetamide hydrochloride

Cat. No. B2928072
M. Wt: 425.98
InChI Key: PQTIEGGTVZQREG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(naphthalen-1-yl)acetamide hydrochloride” appears to be a complex organic compound. It contains a benzothiazole ring, a naphthalene ring, and a dimethylaminoethyl group, all connected by amide linkages. The hydrochloride indicates that this compound is likely a salt, with the chloride ion balancing the charge of the protonated dimethylamino group.



Synthesis Analysis

Without specific information, it’s hard to provide a detailed synthesis analysis. However, compounds like this are typically synthesized in a multi-step process, starting with the synthesis of the individual rings, followed by the formation of the amide linkages.



Molecular Structure Analysis

The benzothiazole and naphthalene rings are likely to be planar due to the conjugated pi system. The presence of the amide linkages could introduce some rotation around the single bonds, depending on the steric hindrance and electronic effects.



Chemical Reactions Analysis

Again, without specific information, it’s hard to provide a detailed chemical reactions analysis. However, the amide linkages could potentially be hydrolyzed under acidic or basic conditions. The aromatic rings might undergo electrophilic aromatic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and stereochemistry. As a hydrochloride salt, it is likely to be soluble in water.


Scientific Research Applications

Anti-Parkinson's Activity

Research has synthesized novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)]acetamide derivatives to study their anti-Parkinson's activity. These compounds, including a derivative closely related to the specified chemical, have shown potent free radical scavenging activity and significant anti-Parkinson's activity in a 6-hydroxydopamine-lesioned rat model, suggesting potential therapeutic benefits against Parkinson's disease (Gomathy et al., 2012).

Antitumor Activity

A study on the synthesis, characterization, and biological activity of benzo[4,5]imidazo[2,1-b]thiazole derivatives as potential epidermal growth factor receptor inhibitors highlighted the antitumor potential of such compounds. These derivatives, including structures related to the specified chemical, demonstrated significant antitumor activity against human cancer cell lines, particularly against EGFR high-expressed cell lines, with minimal toxicity against normal cell lines (Deng et al., 2019).

Antimicrobial and Antifungal Activities

Compounds structurally related to N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(naphthalen-1-yl)acetamide hydrochloride have been evaluated for their antimicrobial and antifungal activities. For instance, N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives were synthesized and showed significant effectiveness against pathogenic bacteria and Candida species, indicating their potential as antimicrobial and antifungal agents (Mokhtari & Pourabdollah, 2013).

Corrosion Inhibition

Benzothiazole derivatives have been studied for their corrosion inhibiting effects against steel in acidic solutions. These studies indicate that such compounds, by virtue of their structural features, offer significant protection against corrosion, suggesting applications in materials science and engineering (Hu et al., 2016).

Fluorescence Properties

The fluorescence properties of benzothiazole derivatives have been explored, revealing that compounds like 2-(4-benzo[d]oxazol-2-yl)naphtho[1,2-d]oxazol-2-yl)phenol exhibit sensitive responses to the micro-environment. This indicates potential applications in the development of fluorescent probes for bioimaging and diagnostics (Phatangare et al., 2013).

Safety And Hazards

Without specific information, it’s hard to provide a detailed safety and hazards analysis. However, as with all chemicals, proper safety precautions should be taken when handling this compound.


Future Directions

The future directions for this compound would depend on its intended use, which is not provided.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific information or studies on this compound would be needed. If this compound is part of your research, I would recommend consulting with a chemist or a chemical database for more information.


properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-naphthalen-1-ylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3OS.ClH/c1-25(2)14-15-26(23-24-20-12-5-6-13-21(20)28-23)22(27)16-18-10-7-9-17-8-3-4-11-19(17)18;/h3-13H,14-16H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTIEGGTVZQREG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=CC=CC=C2S1)C(=O)CC3=CC=CC4=CC=CC=C43.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(naphthalen-1-yl)acetamide hydrochloride

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